(9,10-Di(naphthalen-2-yl)anthracen-2-yl)boronic acid
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Overview
Description
“(9,10-Di(naphthalen-2-yl)anthracen-2-yl)boronic acid” is a chemical compound with the molecular formula C34H23BO2 . It is a solid substance that is typically stored at room temperature in an inert atmosphere . The compound is used for research purposes and is not intended for human or veterinary use.
Synthesis Analysis
The synthesis of “(9,10-Di(naphthalen-2-yl)anthracen-2-yl)boronic acid” and its derivatives has been reported in the literature . The compound is synthesized based on a known compound 9,10-di(naphthalen-2-yl)anthracene (MADN). To broaden the π-conjugated system, three units with different electronegativity were introduced and connected to the C-2 position of MADN by a vinyl unit .
Molecular Structure Analysis
The molecular structure of “(9,10-Di(naphthalen-2-yl)anthracen-2-yl)boronic acid” is characterized by the presence of two naphthalene rings attached to an anthracene core, with a boronic acid group at the 2-position of the anthracene . The InChI key for this compound is NVPJWLBDGLWXCH-UHFFFAOYSA-N .
Physical And Chemical Properties Analysis
“(9,10-Di(naphthalen-2-yl)anthracen-2-yl)boronic acid” is a solid substance . It has a molecular weight of 474.37 g/mol . The compound should be stored at room temperature in an inert atmosphere .
Scientific Research Applications
Application in Organic Light-Emitting Diodes (OLEDs)
This compound has been used in the development of Organic Light-Emitting Diodes (OLEDs) . A series of novel 9,10-di(naphthalen-2-yl)anthracene (ADN) derivatives were designed and synthesized as blue fluorescent emissive materials by inducing diverse aromatic groups to the C-2 position of ADN .
In the study, UV-Vis absorption, fluorescence emission spectroscopy, and cyclic voltammetry (CV) were carried out to investigate the relationships between the physical properties and molecular structures . Moreover, four non-doped OLED devices adopting these derivatives as emitting materials were fabricated to study their electroluminescence (EL) performances .
Among them, a device based on one of the derivatives exhibited highly efficient sky-blue emission with a current efficiency of 2.25 cd A −1, power efficiency of 1.13 lm W −1 and CIE ( x, y) coordinate of (0.16, 0.30) at 8 V . In addition, the device of another derivative showed efficient blue emission with a CIE ( x, y) coordinate of (0.16, 0.14) at 8 V .
Mechanism of Action
Target of Action
The primary target of 9,10-Bis(2-naphthyl)anthracene-2-ylboronic acid is the organic light-emitting diode (OLED) technology . This compound is used as a blue fluorescent emissive material in OLED devices .
Mode of Action
The compound interacts with its target by inducing diverse aromatic groups to the C-2 position of 9,10-di(naphthalen-2-yl)anthracene (ADN) derivatives . This interaction results in the creation of highly efficient sky-blue emission in OLED devices .
Biochemical Pathways
The compound affects the electroluminescence (EL) performances of OLED devices . The downstream effects include the emission of sky-blue light with a current efficiency of 2.25 cd A −1, power efficiency of 1.13 lm W −1 and CIE (x, y) coordinate of (0.16, 0.30) at 8 V .
Pharmacokinetics
The compound’s bioavailability in the oled device is determined by its purity, which is typically 98% .
Result of Action
The result of the compound’s action is the production of highly efficient sky-blue emission in OLED devices . This is a significant molecular and cellular effect that contributes to the performance and efficiency of these devices.
Action Environment
The action, efficacy, and stability of the compound are influenced by environmental factors such as temperature and atmospheric conditions. The compound is typically stored in an inert atmosphere at room temperature , which helps maintain its stability and efficacy.
properties
IUPAC Name |
(9,10-dinaphthalen-2-ylanthracen-2-yl)boronic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H23BO2/c36-35(37)28-17-18-31-32(21-28)34(27-16-14-23-8-2-4-10-25(23)20-27)30-12-6-5-11-29(30)33(31)26-15-13-22-7-1-3-9-24(22)19-26/h1-21,36-37H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NVPJWLBDGLWXCH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC2=C(C3=CC=CC=C3C(=C2C=C1)C4=CC5=CC=CC=C5C=C4)C6=CC7=CC=CC=C7C=C6)(O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H23BO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70631123 |
Source
|
Record name | [9,10-Di(naphthalen-2-yl)anthracen-2-yl]boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70631123 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
474.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
867044-28-8 |
Source
|
Record name | [9,10-Di(naphthalen-2-yl)anthracen-2-yl]boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70631123 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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